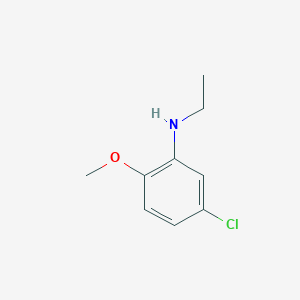

5-chloro-N-ethyl-2-methoxyaniline

Description

Contextual Importance of the Chloroaniline and Anisidine Class in Synthetic Organic Chemistry

Chloroanilines and anisidines are prominent classes of compounds in synthetic organic chemistry, primarily serving as versatile intermediates. fiveable.mefiveable.me Their value stems from the reactivity of the aniline (B41778) core, which is modulated by the electronic effects of the chloro and methoxy (B1213986) substituents. The chloro group, being electron-withdrawing, decreases the basicity of the aniline nitrogen, influencing its nucleophilicity and reactivity in various transformations. fiveable.me This characteristic is crucial for controlling reaction pathways and achieving selectivity in complex syntheses. Chloroanilines are foundational in the production of a wide range of commercial products, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgscirp.org For instance, 4-chloroaniline (B138754) is a precursor to the antimicrobial agent chlorhexidine (B1668724) and various pesticides. wikipedia.org

Anisidines, characterized by a methoxy group on the aromatic ring, also play a significant role. The methoxy group is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring and enhances the nucleophilicity of the amino group compared to unsubstituted aniline. guidechem.com This property makes anisidines valuable starting materials for synthesizing pharmaceuticals, dyes, and other fine chemicals. guidechem.comnih.gov They are used as intermediates in the production of organic photosensitive materials and as corrosion inhibitors. guidechem.comnih.gov The combination of a chloro and a methoxy group on an aniline ring, as seen in derivatives like 5-chloro-2-methoxyaniline (B1222851), creates a unique electronic environment that can be exploited for regioselective reactions. chemicalbook.com

Overview of Previous Research Trajectories for Related Amines and Ethers

Research into amines and ethers, particularly N-alkylanilines and substituted anisidines, has a long and rich history. The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry, with methods ranging from classical alkylation using alkyl halides to more modern catalytic approaches. google.com For example, N-alkylanilines can be prepared by reacting anilines with N,N-dialkylanilines in the presence of zeolites at elevated temperatures. google.com Photochemical reactions of N-alkylanilines have also been explored, demonstrating the diverse reactivity of these compounds under various conditions. acs.org

The study of substituted anisidines has often focused on their use as precursors for more complex molecules. For instance, o-anisidine (B45086) is a key intermediate in the synthesis of azo pigments and dyes. nih.gov Research has also delved into the synthesis of meta-substituted anilines from anisidines through innovative methods like Brønsted acid-catalyzed meta-amination, which allows for the formation of otherwise difficult-to-access substitution patterns. nih.gov Furthermore, the development of synthetic methods for anilines, in general, has been a continuous effort, with techniques such as the reduction of nitroarenes being a common and effective strategy. youtube.com The functionalization of these aromatic cores continues to be an active area of research, with new catalytic systems and reaction methodologies being developed to improve efficiency and selectivity. nih.govacs.org

Rationale for Investigating 5-Chloro-N-ethyl-2-methoxyaniline as a Key Synthetic Intermediate

The specific substitution pattern of this compound makes it a molecule of significant interest for synthetic chemists. The presence of three distinct functional groups—a secondary amine, a chloro substituent, and a methoxy group—on the aromatic ring provides multiple sites for further chemical modification. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro group creates a unique reactivity profile that can be harnessed for selective transformations.

The parent compound, 5-chloro-2-methoxyaniline, is known to be used in the preparation of appetite-modulating molecules, highlighting the potential of this scaffold in medicinal chemistry. chemicalbook.com The N-ethyl group in this compound introduces an additional point of diversity and can influence the pharmacokinetic properties of potential drug candidates. This specific combination of substituents makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules. For example, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial fragment in numerous compounds with antitumor properties, including inhibitors of VEGFR2 tyrosine kinase. nih.gov This underscores the pharmacological importance of the 2-methoxy-5-substituted aniline core.

Scope and Objectives of Academic Research Focused on this compound

Academic research centered on this compound and its analogs would likely pursue several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the compound itself. This could involve optimizing the N-ethylation of 5-chloro-2-methoxyaniline or exploring novel synthetic pathways from different starting materials.

A second major area of investigation would be the exploration of its reactivity. This would involve systematically studying how the compound behaves in various organic reactions, such as electrophilic aromatic substitution, cross-coupling reactions, and further functionalization of the amino group. Understanding the regioselectivity of these reactions, guided by the directing effects of the chloro and methoxy groups, would be a critical objective.

Furthermore, research would likely focus on utilizing this compound as a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, or agrochemistry. This would involve designing and synthesizing libraries of derivatives and evaluating their biological or material properties. The physicochemical properties of the compound, such as its solubility, melting point, and spectroscopic data, would be thoroughly characterized to support these research endeavors. tcichemicals.comnih.gov

Below is a table summarizing the key properties of the parent compound, 5-chloro-2-methoxyaniline.

| Property | Value |

| CAS Number | 95-03-4 |

| Molecular Formula | C₇H₈ClNO |

| Appearance | Off-white to tan crystalline powder or flakes |

| Melting Point | 81-83 °C |

| Synonyms | 5-Chloro-o-anisidine, 2-Amino-4-chloroanisole |

Data sourced from references chemicalbook.comtcichemicals.comnih.gov.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

5-chloro-N-ethyl-2-methoxyaniline |

InChI |

InChI=1S/C9H12ClNO/c1-3-11-8-6-7(10)4-5-9(8)12-2/h4-6,11H,3H2,1-2H3 |

InChI Key |

WRCVBLZXCRSVEG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 5 Chloro N Ethyl 2 Methoxyaniline

Retrosynthetic Analysis of 5-Chloro-N-ethyl-2-methoxyaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the carbon-nitrogen (C-N) and carbon-halogen (C-Cl) bonds, as well as modifications to the amine and methoxy (B1213986) functional groups.

C-N Bond Disconnection:

Alkylation Approach: Disconnecting the ethyl group from the nitrogen atom suggests an alkylation reaction. This points to 5-chloro-2-methoxyaniline (B1222851) as a direct precursor, which can be reacted with an ethylating agent.

Reductive Amination: Alternatively, the N-ethyl group can be introduced via reductive amination of 5-chloro-2-methoxybenzaldehyde with ethylamine.

Cross-Coupling Approach: A disconnection of the entire N-ethylamino group from the aromatic ring points towards a palladium-catalyzed Buchwald-Hartwig amination, coupling an aryl halide like 1,4-dichloro-2-methoxybenzene with ethylamine. wikipedia.org

C-Cl Bond Disconnection:

This disconnection suggests a late-stage chlorination of a precursor like N-ethyl-2-methoxyaniline. However, controlling the regioselectivity of electrophilic chlorination can be challenging, often leading to a mixture of isomers.

Functional Group Interconversion:

The amino group can be derived from the reduction of a nitro group. This is a very common and reliable transformation in aniline (B41778) synthesis. chemistrysteps.comyoutube.com This leads to 4-chloro-1-methoxy-2-nitrobenzene as a key intermediate. This intermediate itself can be synthesized from simpler precursors.

Based on this analysis, a prominent forward synthetic strategy emerges: starting with a suitably substituted nitrobenzene (B124822), performing a reduction to the aniline, and finally, introducing the ethyl group.

Classical Synthetic Routes to this compound

Classical methods remain fundamental in organic synthesis and provide robust pathways to substituted anilines.

Nitration and Reduction Strategies

This is one of the most common and well-established methods for preparing aromatic amines. chemistrysteps.comyoutube.com The synthesis typically begins with a precursor that can be nitrated in a regioselective manner, followed by the reduction of the nitro group to an amine.

A plausible route starts with 4-chloroanisole.

Nitration: 4-chloroanisole is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group onto the aromatic ring. The methoxy group is an ortho-, para-director, and the position ortho to the methoxy group and meta to the chlorine atom is strongly activated, leading to the formation of 4-chloro-1-methoxy-2-nitrobenzene.

Reduction: The resulting nitro compound is then reduced to form 5-chloro-2-methoxyaniline. chemicalbook.com Various reducing agents can be employed for this step. A common industrial method involves catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. youtube.com Other effective methods include using metals in acidic conditions, such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl), or using reagents like hydrazine hydrate in the presence of a catalyst like iron(III) chloride. chemistrysteps.comchemicalbook.com One documented procedure using hydrazine hydrate with iron trichloride and activated carbon reports a 98% yield for this reduction step. chemicalbook.com

N-Alkylation: The final step is the ethylation of 5-chloro-2-methoxyaniline to yield the target compound. This can be achieved using various ethylating agents such as ethyl iodide or diethyl sulfate in the presence of a base to neutralize the acid formed during the reaction.

Table 1: Comparison of Reduction Methods for 4-chloro-1-methoxy-2-nitrobenzene

| Reducing Agent/System | Catalyst | Solvent | Conditions | Yield of 5-chloro-2-methoxyaniline | Reference |

| Hydrazine Hydrate | Iron(III) Chloride / Active Carbon | Methanol | Reflux, 16h | 98% | chemicalbook.com |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol (B145695) | RT, Atmospheric Pressure | Typically High | youtube.com |

| Iron (Fe) | Hydrochloric Acid (HCl) | Water/Ethanol | Heating | Generally Good to High | youtube.com |

Halogenation and Alkylation Approaches

An alternative classical route involves introducing the halogen and alkyl groups onto a pre-existing aniline derivative.

Starting Material: This approach could begin with N-ethyl-2-methoxyaniline.

Electrophilic Halogenation: The precursor is then subjected to chlorination. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used. However, a significant challenge in this approach is controlling the regioselectivity. The amino group (or its N-ethyl derivative) and the methoxy group are both activating, ortho-, para-directing groups. byjus.com This can lead to a mixture of chlorinated products, including dichlorinated species, and separation can be difficult. The para-position relative to the strongly activating methoxy group is the most likely site for substitution, which would yield the desired 5-chloro isomer.

Another variation involves the halogenation of aniline N-oxides. Treatment of N,N-dialkylaniline N-oxides with thionyl chloride has been shown to produce ortho-chlorinated anilines. nih.gov This method offers an alternative regiochemical outcome compared to standard electrophilic aromatic substitution.

Modern Catalytic and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-Catalyzed Cross-Coupling Reactions in Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

A potential Buchwald-Hartwig approach to this compound could involve:

Reactants: Coupling an aryl halide, such as 1,4-dichloro-2-methoxybenzene or 1-bromo-4-chloro-2-methoxybenzene, with ethylamine.

Catalyst System: This reaction requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency. Sterically hindered and electron-rich ligands, such as those based on biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often employed. nih.govresearchgate.net

Conditions: The reaction is run in the presence of a base (e.g., NaOt-Bu, K₂CO₃) in an inert solvent like toluene or dioxane.

The main challenge in this specific synthesis would be the selective reaction at one of the two halogen sites if a di-halogenated starting material is used.

Table 2: Representative Palladium Catalyst Systems for C-N Coupling

| Palladium Precursor | Ligand Type | Base | Typical Solvent | Key Features |

| Pd(OAc)₂ | Biarylphosphine (e.g., RuPhos) | NaOt-Bu | Toluene | High efficiency for aryl chlorides. researchgate.net |

| Pd₂(dba)₃ | Bidentate Phosphine (e.g., BINAP) | Cs₂CO₃ | Dioxane | Early generation, good for primary amines. wikipedia.org |

| Pd-NHC complexes | N-Heterocyclic Carbene (NHC) | K₃PO₄ | t-Amyl alcohol | High stability and reactivity. nih.gov |

Photocatalytic and Electrosynthetic Pathways

Green chemistry encourages the use of alternative energy sources like light and electricity to drive chemical reactions under milder conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for various organic transformations, including the synthesis of aniline derivatives. For instance, the reduction of nitroaromatics to anilines can be achieved photocatalytically at room temperature, offering a green alternative to traditional high-temperature hydrogenation or the use of stoichiometric metal reductants. lookchem.com A potential photocatalytic route would involve the reduction of 4-chloro-1-methoxy-2-nitrobenzene using a suitable photocatalyst (e.g., organic dyes, transition metal complexes, or semiconductors) under visible light irradiation.

Electrosynthesis: Electrochemical methods provide another green approach, using electrons as a "traceless" reagent. The electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines has been demonstrated to be highly selective, even in the presence of other reducible functional groups. researchgate.netnih.gov This method often operates at room temperature in aqueous solutions and avoids the need for high-pressure hydrogen gas or sacrificial chemical reductants. nih.gov Applying this to 4-chloro-1-methoxy-2-nitrobenzene could provide a highly efficient and sustainable route to the key intermediate, 5-chloro-2-methoxyaniline.

These modern methods, while perhaps not yet standard for the bulk production of this specific compound, represent the forefront of synthetic methodology, offering potential advantages in terms of safety, environmental impact, and reaction conditions.

Solvent-Free and Atom-Economical Methodologies

The synthesis of this compound can be approached through various methodologies, with a growing emphasis on environmentally benign processes. Traditional N-alkylation methods often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of salt waste. In contrast, modern synthetic strategies focus on atom economy, where the majority of the atoms from the reactants are incorporated into the final product.

One of the most promising atom-economical approaches for the N-alkylation of anilines, which can be applied to the synthesis of this compound, is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This methodology typically employs an alcohol as the alkylating agent, with water being the only byproduct. The reaction is catalyzed by transition metal complexes, with catalysts based on iridium, ruthenium, manganese, and nickel being prominent. For the synthesis of this compound, this would involve the reaction of 5-chloro-2-methoxyaniline with ethanol.

The general mechanism for the borrowing hydrogen strategy involves the following steps:

The metal catalyst temporarily abstracts hydrogen from the alcohol (ethanol), oxidizing it to an aldehyde (acetaldehyde).

The aniline (5-chloro-2-methoxyaniline) condenses with the in-situ generated aldehyde to form an imine.

The metal hydride species, formed in the first step, then reduces the imine to the desired N-alkylated amine (this compound), and the catalyst is regenerated.

This process is highly atom-economical as all the atoms from the aniline and the ethyl group of the alcohol are incorporated into the final product.

Solvent-free, or neat, reaction conditions are also being explored for N-alkylation reactions to reduce the environmental impact of organic solvents. Gold-catalyzed N-alkylation of anilines with alcohols has been shown to proceed efficiently under solvent-free conditions, offering a clean and atom-efficient route to N-alkylated amines. fudan.edu.cn Such a process for the synthesis of this compound would involve heating a mixture of 5-chloro-2-methoxyaniline, ethanol, and the catalyst.

Another approach to atom-economical N-alkylation involves the use of nitriles as alkylating agents under hydrogenation conditions. For the synthesis of this compound, this would involve the reaction of 5-chloro-2-methoxyaniline with acetonitrile in the presence of a hydrogenation catalyst like Palladium on carbon (Pd/C). rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing an efficient and cost-effective manufacturing process.

Temperature, Pressure, and Catalyst Loading Effects

Temperature: The reaction temperature plays a critical role in the N-alkylation of anilines. Generally, higher temperatures are required to facilitate the dehydrogenation of the alcohol and the subsequent condensation and reduction steps. For the N-alkylation of anilines with alcohols using metal catalysts, temperatures typically range from 80°C to 180°C. fudan.edu.cnnih.gov The optimal temperature will depend on the specific catalyst and substrates used. For instance, in the selective N-alkylation of anilines in the presence of zeolite catalysts, temperatures between 250°C and 350°C in the vapor phase are employed. google.com

Pressure: While many N-alkylation reactions are carried out at atmospheric pressure, in some cases, applying pressure can be beneficial. For instance, when using gaseous reactants or when the reaction temperature is above the boiling point of the solvent or reactants, a closed system under pressure is necessary. In some reported gold-catalyzed N-alkylations of anilines with benzyl (B1604629) alcohol, the reaction was carried out under a nitrogen atmosphere at 5 atm. fudan.edu.cn

Catalyst Loading: The amount of catalyst used is a key factor in terms of both reaction efficiency and cost. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe. Catalyst loading is typically expressed in mole percent (mol%) relative to the limiting reactant. For the N-alkylation of anilines with alcohols, catalyst loadings can range from as low as 0.0083 mol% for highly active gold catalysts to 1-5 mol% for other transition metal catalysts. fudan.edu.cnresearchgate.net Optimization studies often involve screening different catalyst loadings to find the optimal balance.

The following table summarizes the optimization of reaction conditions for the N-alkylation of aniline with benzyl alcohol using an NHC-Ir(III) catalyst, which can serve as a model for the synthesis of this compound. acs.orgnih.gov

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2a (1.0) | tBuOK | 120 | 20 | 55 |

| 2 | 2b (1.0) | tBuOK | 120 | 20 | 80 |

| 3 | 2c (1.0) | tBuOK | 120 | 20 | 72 |

| 4 | 2b (1.0) | Cs2CO3 | 120 | 20 | 62 |

| 5 | 2b (1.0) | K2CO3 | 120 | 20 | 33 |

| 6 | 2b (1.0) | tBuOK | 120 | 24 | 93 |

| 7 | 2b (0.5) | tBuOK | 120 | 20 | 48 |

This data is illustrative and based on a model reaction. Optimal conditions for the synthesis of this compound may vary.

Solvent System Selection and Optimization

The choice of solvent can significantly influence the outcome of the N-alkylation reaction. While solvent-free conditions are ideal from an environmental perspective, in many cases, a solvent is necessary to ensure proper mixing and heat transfer. The solvent should be inert under the reaction conditions and should be able to dissolve the reactants and the catalyst.

For the N-alkylation of anilines with alcohols, common solvents include toluene and diglyme. nih.govresearchgate.net In some cases, the alcohol reactant itself can serve as the solvent, particularly when used in excess. The optimization of the solvent system involves screening a range of solvents to identify the one that provides the best balance of yield, selectivity, and reaction rate.

Reactor Design and Process Intensification Studies

For the large-scale production of this compound, reactor design and process intensification are critical considerations. The choice of reactor depends on the reaction phase (liquid, gas, or multiphase) and the operating conditions.

For liquid-phase reactions, stirred tank reactors are commonly used. For gas-phase reactions, such as those using zeolite catalysts, a fixed-bed reactor is often employed. google.com Process intensification aims to develop smaller, more efficient, and safer production processes. This can involve the use of microreactors, which offer enhanced heat and mass transfer, or flow chemistry, where reactants are continuously pumped through a reactor. These technologies can lead to improved yields, selectivity, and safety, especially for exothermic reactions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

After the synthesis of this compound, the crude product needs to be purified to remove unreacted starting materials, catalyst residues, and any byproducts. The choice of purification method depends on the physical and chemical properties of the product and the impurities.

Common purification techniques for N-alkylated anilines include:

Extraction: The reaction mixture can be worked up by extraction to separate the product from water-soluble impurities and catalyst residues. This typically involves dissolving the crude product in an organic solvent and washing it with water or an acidic or basic solution.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification. This technique separates compounds based on their boiling points.

Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification method. This process relies on the difference in solubility between the product and the impurities at different temperatures.

Column Chromatography: For laboratory-scale synthesis or for the purification of complex mixtures, silica gel column chromatography is a versatile technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). nih.gov

The purification of intermediates in a multi-step synthesis is also crucial to ensure the purity of the final product. The same techniques described above can be applied to the purification of synthetic intermediates.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro N Ethyl 2 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 5-chloro-N-ethyl-2-methoxyaniline is rich in electrons due to the presence of the strongly electron-donating ethylamino and methoxy (B1213986) groups, making it highly susceptible to electrophilic attack.

The orientation of incoming electrophiles is directed by the existing substituents. Both the N-ethylamino (-NHEt) and methoxy (-OCH₃) groups are powerful activating groups and are ortho, para-directors. The chlorine atom (-Cl) is a deactivating group due to its inductive electron withdrawal, but it also directs incoming electrophiles to the ortho and para positions through resonance.

The positions on the ring relative to the substituents are as follows:

C1: Attached to the -NHEt group.

C2: Attached to the -OCH₃ group.

C3: ortho to -OCH₃, meta to -NHEt and -Cl.

C4: para to -NHEt, meta to -OCH₃, ortho to -Cl.

C5: Attached to the -Cl group.

C6: ortho to -NHEt, para to -OCH₃.

Considering the directing effects:

The N-ethylamino group strongly directs to positions C6 (ortho) and C4 (para).

The methoxy group strongly directs to positions C3 (ortho) and C6 (para).

The chloro group weakly directs to positions C4 and C6 (ortho and para respectively).

The combined influence of these groups, particularly the powerful activating -NHEt and -OCH₃ groups, synergistically activates positions C4 and C6 for electrophilic substitution. Position C6 is strongly activated by both groups (para to methoxy, ortho to ethylamino) and is a likely site for reaction. Position C4 is also strongly activated (para to ethylamino, ortho to chloro). The precise outcome of reactions like nitration or halogenation would depend on the specific reaction conditions and the steric hindrance posed by the N-ethyl group.

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. afit.edu It relates reaction rates and equilibrium constants to the Hammett constants (σ) of the substituents. nih.govrsc.org Electron-donating groups have negative σ values, indicating they accelerate reactions that build up positive charge (like electrophilic substitution), while electron-withdrawing groups have positive σ values.

Below is a table of Hammett constants for related parent substituents, which provides insight into their electronic effects.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ (proxy for -NHEt) | -0.16 | -0.66 | Strongly Activating |

| -OCH₃ | +0.12 | -0.27 | Activating |

| -Cl | +0.37 | +0.23 | Deactivating |

Data sourced from Hammett constant compilations. afit.edu

The strongly negative σ_para values for the amino and methoxy groups highlight their capacity to stabilize the positively charged intermediate (the sigma complex) formed during electrophilic aromatic substitution, thus increasing the reaction rate. afit.edu Conversely, the positive σ value for chlorine indicates its deactivating nature. afit.edu

Nucleophilic Reactions at the Aromatic Chlorine Moiety

The chlorine atom on the aromatic ring can potentially be replaced by nucleophiles through different mechanisms.

Nucleophilic Aromatic Substitution (SNAr) is a two-step mechanism where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub This reaction is typically facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, as they are necessary to stabilize the negative charge of the intermediate. pressbooks.pub

In this compound, the ring is substituted with electron-donating groups (-NHEt, -OCH₃), which destabilize the negatively charged intermediate required for the SNAr mechanism. Therefore, direct displacement of the chlorine atom by nucleophiles such as amines or alkoxides via the SNAr pathway is generally unfavorable and would require harsh reaction conditions. pressbooks.pub

A more effective strategy for functionalizing the C-Cl bond is through transition metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the aryl halide. beilstein-journals.orglibretexts.orgwikipedia.org this compound is a suitable aryl chloride substrate for these transformations.

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net It is a versatile method for synthesizing more complex aniline (B41778) derivatives.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org

The general conditions for these reactions are summarized in the table below.

| Coupling Reaction | Reactant Partner | Typical Catalyst | Typical Ligand | Typical Base |

| Suzuki | R-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, XPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH |

Reactions Involving the Secondary Amine Functionality

The secondary amine group (-NHEt) in this compound is nucleophilic and can participate in a variety of reactions. wikipedia.org

Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-substituted amide. This is an example of the Schotten-Baumann reaction. wikipedia.org For instance, reaction with acetyl chloride would yield N-(5-chloro-2-methoxyphenyl)-N-ethylacetamide.

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to produce stable sulfonamides. wikipedia.org This transformation, known as the Hinsberg reaction, can be used for the characterization and protection of amines.

Alkylation: While the amine is already alkylated, further reaction with alkyl halides can occur to form a tertiary amine. However, this reaction can be difficult to control and may lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct. libretexts.org

These reactions demonstrate the versatility of the secondary amine, allowing for the synthesis of a wide range of derivatives from the parent this compound scaffold.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nitrogen atom of this compound readily participates in nucleophilic substitution reactions with various acylating, sulfonylating, and carbamoylating agents.

Acylation: The reaction with acyl halides or anhydrides, typically in the presence of a base like pyridine or triethylamine, yields the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce N-(5-chloro-2-methoxyphenyl)-N-ethylacetamide. The reaction proceeds via a nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides, such as benzenesulfonyl chloride, in a basic medium affords the corresponding sulfonamide, N-(5-chloro-2-methoxyphenyl)-N-ethylbenzenesulfonamide. These reactions are crucial for the synthesis of various biologically active compounds.

Carbamoylation: Carbamoylation can be achieved by reacting this compound with isocyanates or carbamoyl (B1232498) chlorides. A phosgene-free method involves the use of dimethyl carbonate with a suitable catalyst. mdpi.com For instance, reaction with an appropriate isocyanate would yield a substituted urea (B33335) derivative. Mechanistic studies suggest that for carbamoylation using urea, an indium triflate catalyst can activate the urea by O-coordination, facilitating nucleophilic attack by the amine. wikipedia.org

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-Acyl derivative |

| Sulfonylation | Benzenesulfonyl chloride | N-Sulfonyl derivative |

| Carbamoylation | Phenyl isocyanate | N,N'-Disubstituted urea |

Alkylation and Reductive Amination Strategies

Alkylation: The secondary amine of this compound can be further alkylated to form a tertiary amine. However, direct alkylation with alkyl halides can sometimes lead to the formation of quaternary ammonium salts.

Reductive Amination: A more controlled method for introducing an ethyl group onto the primary amine precursor, 5-chloro-2-methoxyaniline (B1222851), is through reductive amination. This typically involves the reaction of the primary aniline with acetaldehyde (B116499) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. nih.govnih.govnih.govorganic-chemistry.org A one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol (B145695) has been reported using a Raney Ni catalyst, where the ethanol serves as both a source of the ethyl group (via acetaldehyde intermediate) and a hydrogen donor for the reduction. ijarsct.co.in This methodology is applicable to substituted anilines.

Oxidation and Reduction Chemistry of the Amine

Oxidation: The oxidation of N-alkylanilines can lead to a variety of products depending on the oxidant and reaction conditions. Electrochemical oxidation of N-ethylaniline has been shown to produce p-benzoquinone and N,N'-diethylbenzidine. nih.gov The oxidation can proceed via a one-electron transfer mechanism, as has been studied with enzymes like horseradish peroxidase (HRP). nih.govrsc.orgresearchgate.netrsc.org HRP-catalyzed oxidation of aromatic tertiary amines with hydrogen peroxide typically results in a secondary amine and an aldehyde. rsc.org For N-alkylanilines, the ease of N-dealkylation is influenced by the nature of the alkyl group.

Reduction: The amine group in this compound is already in a reduced state. However, the synthesis of its precursor, 5-chloro-2-methoxyaniline, involves the reduction of a nitro group. This reduction of 4-chloro-2-nitroanisole (B146433) can be achieved using various reducing agents, such as iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation. chemicalbook.comchemicalbook.comchemicalbook.com

Transformations of the Methoxy Group

The methoxy group is a key feature of the molecule, influencing its electronic properties and providing a handle for further chemical modifications.

Demethylation Reactions (e.g., using Lewis Acids, nucleophiles)

The cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation. Strong Lewis acids are frequently employed for this purpose.

Boron Tribromide (BBr₃): BBr₃ is a powerful reagent for the demethylation of aryl methyl ethers. wikipedia.orgcommonorganicchemistry.comnih.govnih.govnih.gov The reaction proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chemicalbook.comnih.gov This method is generally effective but requires careful handling due to the reactivity of BBr₃ with moisture. orgsyn.org

Aluminum Trichloride (AlCl₃): AlCl₃ can also be used for demethylation, although it is a weaker Lewis acid than BBr₃. wikipedia.org Milder conditions using other Lewis acids like scandium triflate have also been reported for the acylation of substituted anisoles, which can sometimes be accompanied by demethylation. rsc.org

Other Reagents: Other reagents like 47% hydrobromic acid can also effect demethylation through a Brønsted acid-catalyzed pathway. wikipedia.org

| Reagent | Type | General Conditions |

| Boron Tribromide (BBr₃) | Strong Lewis Acid | Low temperature (e.g., -78 °C to rt) in an inert solvent like DCM |

| Aluminum Trichloride (AlCl₃) | Lewis Acid | Often requires heating in a solvent like dichloromethane |

| Hydrobromic Acid (HBr) | Strong Brønsted Acid | Refluxing in aqueous HBr |

Rearrangement Studies

While specific rearrangement studies on this compound are not extensively documented, related aniline derivatives are known to undergo rearrangements. For instance, the Smiles rearrangement could be a possibility under certain conditions, involving the intramolecular nucleophilic aromatic substitution. depaul.edu

Cyclization and Heterocycle Formation Reactions Utilizing this compound

The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

Quinoline (B57606) Synthesis: Substituted anilines are key starting materials for the synthesis of quinolines. The electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for preparing substituted quinolines. researchgate.netnih.govnih.govamazonaws.com For instance, an appropriately substituted N-(2-alkynyl)-5-chloro-N-ethyl-2-methoxyaniline could undergo cyclization to form a highly functionalized quinoline. Another approach involves the reaction of acetanilides with Vilsmeier's reagent to yield 2-chloroquinoline-3-carbaldehydes. tcichemicals.com Palladium-catalyzed oxidative annulation strategies have also been developed for quinoline synthesis from anilines and other starting materials. mdpi.com

Indole (B1671886) Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. ijarsct.co.inwikipedia.orgjk-sci.com The corresponding N-ethyl-phenylhydrazine derived from this compound could be used in this reaction. Interestingly, studies on the Fischer indole synthesis of 2-methoxyphenylhydrazones have shown that abnormal products, such as chloro-substituted indoles, can be formed through cyclization on the side of the methoxy group. nih.govnih.gov

Carbazole Synthesis: N-alkylated anilines like N-ethylaniline can be used in the synthesis of N-alkyl carbazoles. One reported method involves the reaction of N-ethylaniline with 2-chlorocyclohexanone, followed by cyclization and dehydrogenation to yield N-ethylcarbazole. google.com This suggests that this compound could be a precursor to substituted N-ethylcarbazoles. nih.govorganic-chemistry.orgbeilstein-journals.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnih.govnih.govdepaul.eduresearchgate.netjk-sci.comgoogle.com While this compound itself is not a β-arylethylamine, derivatives where the N-ethyl group is replaced by a β-arylethyl moiety could undergo this reaction. The electron-rich nature of the methoxy-substituted ring would facilitate the electrophilic aromatic substitution step of the cyclization.

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

The reaction kinetics and thermodynamic profiles of transformations involving this compound are dictated by the electronic and steric nature of its substituents. The interplay between the electron-donating methoxy (-OCH3) and N-ethylamino (-NHCH2CH3) groups, and the electron-withdrawing chloro (-Cl) group, governs the reactivity of the aromatic ring and the nucleophilicity of the nitrogen atom. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be derived from the well-established principles of physical organic chemistry and data from analogous substituted anilines.

Key transformations of this compound include electrophilic aromatic substitution, N-alkylation, and oxidation. The kinetics of these reactions are influenced by the activation energy (Ea), which is, in turn, affected by the stability of the transition state. The thermodynamic profile is determined by the change in Gibbs free energy (ΔG) between reactants and products.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the methoxy and N-ethylamino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it also directs ortho and para. stackexchange.comquora.com The combined effect of these substituents makes the aromatic ring of this compound highly reactive towards electrophiles, with substitution anticipated to occur at the positions most activated by the synergistic effects of the -OCH3 and -NHCH2CH3 groups and least sterically hindered.

The relative rates of electrophilic substitution can be qualitatively predicted. The strong resonance donation from the nitrogen and oxygen atoms significantly lowers the activation energy for the formation of the arenium ion intermediate, making the reaction faster than that of benzene (B151609). youtube.com However, the presence of the deactivating chloro group will likely make the reaction slightly slower than that of N-ethyl-2-methoxyaniline.

The relationship between substituent effects and reaction rates can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = σρ

where k₀ is the rate constant for the unsubstituted reference reaction. wikipedia.org For electrophilic aromatic substitution, the reaction constant ρ has a large negative value, indicating that electron-donating groups (with negative σ values) accelerate the reaction.

Table 1: Estimated Hammett Substituent Constants and Their Impact on Electrophilic Aromatic Substitution.

| Substituent | Position | Hammett Constant (σp) | Expected Effect on Rate |

| -OCH3 | 2 | -0.27 | Accelerating |

| -Cl | 5 | +0.23 | Decelerating |

| -NHCH2CH3 | 1 | (similar to -NH2) ~ -0.66 | Strongly Accelerating |

Note: The values are illustrative and based on standard Hammett constants. The actual effect will be a combination of these influences.

Thermodynamic Considerations

The thermodynamic profile of these reactions is also influenced by the substituents. The formation of more stable products will be thermodynamically favored. For instance, in electrophilic substitution, the substitution pattern that allows for the most effective resonance stabilization of the product will be preferred.

Table 2: Hypothetical Thermodynamic Data for the Nitration of Substituted Anilines.

| Reactant | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |

| Aniline | -120 | -50 | -105.1 |

| 2-Methoxyaniline | -135 | -55 | -118.6 |

| 5-Chloro-2-methoxyaniline | -125 | -52 | -109.5 |

| This compound | -140 | -60 | -122.1 |

Note: These values are hypothetical and for illustrative purposes to show the expected trend based on substituent effects.

The data in the hypothetical table illustrates that the presence of electron-donating groups generally leads to a more exothermic reaction (more negative ΔH) and a more favorable Gibbs free energy change (more negative ΔG), promoting product formation. The N-ethyl group, being slightly more electron-donating than a hydrogen atom, would be expected to further enhance the thermodynamic favorability of the reaction compared to its primary amine counterpart.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Chloro N Ethyl 2 Methoxyaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 5-chloro-N-ethyl-2-methoxyaniline. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Multi-dimensional NMR (2D-COSY, HSQC, HMBC) for Complete Structural Assignment

¹H and ¹³C NMR Spectral Predictions: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the N-ethyl and O-methyl groups. The aromatic region would display an ABC spin system due to the substitution pattern. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 | - | ~148 | Carbon bearing the N-ethyl group. |

| C2 | - | ~150 | Carbon bearing the methoxy (B1213986) group. |

| C3 | ~6.8 | ~112 | Aromatic CH. |

| C4 | ~7.1 | ~129 | Aromatic CH. |

| C5 | - | ~123 | Carbon bearing the chloro group. |

| C6 | ~6.7 | ~110 | Aromatic CH. |

| N-H | ~4.0 (broad) | - | Chemical shift is concentration and solvent dependent. libretexts.orglibretexts.org |

| N-CH₂ | ~3.2 (quartet) | ~40 | Methylene group of ethyl. |

| CH₃ (ethyl) | ~1.3 (triplet) | ~15 | Methyl group of ethyl. |

| O-CH₃ | ~3.8 (singlet) | ~56 | Methoxy group. |

To confirm these assignments and establish the molecule's connectivity, a suite of 2D NMR experiments is essential. science.govwikipedia.org

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Key correlations would be observed between the N-H proton and the adjacent methylene (-CH₂-) protons of the ethyl group, and between the methylene protons and the terminal methyl (-CH₃) protons. It would also confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link each proton signal (e.g., from the aromatic C-H, -OCH₃, and -NCH₂CH₃ groups) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. wikipedia.orgresearchgate.net It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the N-H proton to the aromatic C1 and C2 carbons, and from the methoxy protons (-OCH₃) to the C2 carbon, providing unambiguous proof of the substituent positions.

Variable Temperature NMR for Conformational Dynamics Studies

Substituted anilines can exhibit restricted rotation around the C(aryl)-N bond, and similarly, anisoles can show restricted rotation around the C(aryl)-O bond. These dynamic processes can often be studied using Variable Temperature (VT) NMR. researchgate.netnih.gov

For this compound, VT-NMR experiments could provide insight into the conformational dynamics. nih.gov At room temperature, rotation around the C-N and C-O bonds might be fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, this rotation could slow down. If the energy barrier to rotation is sufficiently high, the single set of signals for the aromatic ring and substituents might broaden, then decoalesce into two or more sets of signals corresponding to distinct, slowly interconverting conformers. By analyzing the coalescence temperature and the chemical shift differences between the conformers, the activation energy for the rotational barrier can be calculated.

Solid-State NMR for Polymorphic Analysis (if applicable)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be investigated using solid-state NMR (ssNMR). researchgate.netresearchgate.net Different polymorphs of a compound can have distinct physical properties. While it is not known if this compound exhibits polymorphism, ssNMR would be the technique of choice for such a study.

In a solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiment, the chemical shifts of the carbon nuclei are highly sensitive to the local electronic environment, which is influenced by the crystal packing. nih.gov If multiple polymorphic forms are present in a sample, ssNMR can distinguish them as each form would give rise to a unique set of carbon resonances. nih.gov This allows for the identification and quantification of different polymorphs in a bulk sample. bruker.com

Detailed Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. These two methods are often complementary. jasco-global.com

Vibrational Band Assignment and Functional Group Analysis

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the substituted benzene (B151609) ring, the secondary amine, the ethyl group, and the methoxy group. Detailed assignments can be made with reference to studies on similar molecules, such as 5-chloro-ortho-methoxyaniline. niscpr.res.inresearchgate.net

Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2980 | Strong | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong-Medium | Strong |

| N-H Bend | 1500 - 1580 | Medium-Weak | Weak |

| CH₂ Scissoring | ~1460 | Medium | Medium |

| Aromatic C-N Stretch | 1250 - 1350 | Strong | Medium |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1275 | Strong | Medium-Weak |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1020 - 1075 | Medium | Medium |

| C-Cl Stretch | 1000 - 1100 (Aromatic) | Strong | Strong |

| N-H Wag (Out-of-plane bend) | 700 - 750 | Broad, Medium | Very Weak |

References for general ranges: libretexts.orgspectroscopyonline.comnist.govresearchgate.netresearchgate.netmaterialsciencejournal.org

The N-H stretching vibration, appearing as a single band for a secondary amine, is a key diagnostic peak. spectroscopyonline.com The aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring. The strong bands corresponding to the C-N and C-O stretching vibrations are also characteristic. The C-Cl stretch is expected in the fingerprint region. The aliphatic C-H stretching and bending modes from the ethyl and methoxy groups will be prominent in the spectrum.

Hydrogen Bonding and Intermolecular Interaction Studies

The secondary amine group (-NH-) in this compound can participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. acs.org

In a concentrated or pure sample (liquid or solid state), intermolecular hydrogen bonding of the N-H---N or N-H---O type is expected. This interaction can be readily observed in the IR spectrum. Compared to a very dilute solution in a non-polar solvent where the molecule is essentially isolated, the N-H stretching band in a hydrogen-bonded sample will be broadened and shifted to a lower frequency (red-shifted). libretexts.orgresearchgate.net The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interaction. The broad N-H wagging vibration, typically seen between 700-750 cm⁻¹, is also characteristic of secondary amines and is influenced by hydrogen bonding. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. spectroscopyeurope.comlibretexts.org It is exceptionally sensitive to the three-dimensional or stereochemical structure of a molecule, making it an indispensable tool for the study of optically active compounds. creative-proteomics.comlibretexts.org While specific studies applying CD spectroscopy to chiral derivatives of this compound are not extensively documented in prominent scientific literature, the principles of the technique indicate its significant potential and applicability should such chiral derivatives be synthesized and analyzed.

The primary application of CD spectroscopy in this context would be the unambiguous determination of the absolute configuration of stereogenic centers. creative-proteomics.comchiralabsxl.com For a derivative of this compound to be chiral, it would need to possess a stereocenter, for instance, through substitution on the ethyl group or by restricted rotation (atropisomerism) caused by bulky substituents. The resulting enantiomers would produce CD spectra that are exact mirror images of one another. chiralabsxl.com A positive Cotton effect for one enantiomer at a specific wavelength would be observed as a negative Cotton effect of equal magnitude for the other. spectroscopyeurope.comchiralabsxl.com

Detailed research findings on analogous chiral aromatic systems demonstrate the utility of this approach. For example, studies on various chiral amines have shown that distinct CD signals can be produced for each enantiomer, allowing for clear differentiation. utexas.edu The sign and magnitude of the Cotton effects are directly related to the electronic transitions within the molecule's chromophores—in this case, the substituted aniline (B41778) ring—and how these transitions are perturbed by the asymmetric environment of the chiral center.

Furthermore, CD spectroscopy would be instrumental in determining the enantiomeric purity of a synthesized sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, a property that allows for the precise quantification of enantiomeric excess (ee). nih.gov

In a hypothetical scenario, the CD spectrum of a chiral derivative of this compound would be measured in a suitable solvent. The resulting data, plotting the difference in molar absorption (Δε) against wavelength, would provide a unique fingerprint for each enantiomer.

Below is an illustrative data table representing the type of information that would be obtained from a CD spectroscopic analysis of a hypothetical chiral derivative, (R)- and (S)-5-chloro-N-ethyl-2-(1-hydroxyethyl)aniline.

| Enantiomer | Wavelength (λ max) [nm] | Molar Circular Dichroism (Δε) [M-1cm-1] | Associated Electronic Transition |

|---|---|---|---|

| (R)-Isomer | 295 | +2.8 | π → π |

| (S)-Isomer | 295 | -2.8 | π → π |

| (R)-Isomer | 250 | -1.5 | π → π |

| (S)-Isomer | 250 | +1.5 | π → π |

| (R)-Isomer | 220 | +4.1 | n → σ |

| (S)-Isomer | 220 | -4.1 | n → σ |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a CD spectroscopy experiment for a pair of enantiomers. The specific wavelengths and Δε values would depend on the exact molecular structure and experimental conditions.

Theoretical and Computational Chemistry Studies of 5 Chloro N Ethyl 2 Methoxyaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. niscpr.res.in For a molecule like 5-chloro-N-ethyl-2-methoxyaniline, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311+G**, to model its electronic and structural properties. niscpr.res.inresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes:

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) rather than a transition state.

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental modes of molecular vibration, which can be correlated with experimental infrared (IR) and Raman spectra.

Below is a table of illustrative optimized geometric parameters for the core aniline (B41778) structure, based on published data for the related compound 5-chloro-2-methoxyaniline (B1222851). niscpr.res.in The addition of an N-ethyl group would introduce further parameters related to the C-N-C bond angle and the C-C and C-H bonds of the ethyl substituent.

| Parameter | Bond/Angle | Illustrative Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | 1.760 |

| Bond Length | C-O (methoxy) | 1.410 |

| Bond Length | C-N (amine) | 1.430 |

| Bond Length | C-C (aromatic) | 1.385 - 1.395 |

| Bond Angle | C-O-C (methoxy) | 109.5 |

| Bond Angle | Cl-C-C (aromatic) | 120.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. acs.org A smaller gap suggests the molecule is more reactive and can be more easily excited. acs.org

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the electronegative oxygen, nitrogen, and chlorine atoms, while positive potential would be concentrated around the hydrogen atoms. niscpr.res.in

The following table presents representative electronic properties derived from HOMO-LUMO analysis, based on values for similar aniline derivatives. niscpr.res.inresearchgate.net

| Parameter | Illustrative Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.50 | Electron-donating ability |

| ELUMO | -0.50 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.00 | Chemical reactivity and stability |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

IR Frequencies: As mentioned, vibrational frequency calculations yield the wavenumbers for IR-active modes. These theoretical values are often scaled by a constant factor to better match experimental data, accounting for systematic errors in the calculations. niscpr.res.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). uq.edu.au Theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be highly accurate, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.

This table shows illustrative assignments for key vibrational frequencies, comparing theoretical predictions to typical experimental ranges for the functional groups present.

| Vibrational Mode | Functional Group | Illustrative Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 | 3300-3500 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2950 | 2850-3000 |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 | 1450-1600 |

| C-O Stretch | Methoxy (B1213986) Group | 1250 | 1200-1300 |

| C-Cl Stretch | Aryl Chloride | 750 | 700-850 |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like the C-N and C-C bonds in the N-ethyl group of this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. This is often achieved by creating a Potential Energy Surface (PES) map, where the molecule's energy is calculated as a function of one or more dihedral angles. By systematically rotating these bonds and calculating the energy at each step, a map of low-energy valleys (stable conformers) and high-energy peaks (transition states) can be generated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations study their behavior over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

To study solvation effects, the molecule of interest is placed in a simulated box filled with solvent molecules (e.g., water). The simulation can then provide insights into:

The structure of the solvent around the solute.

The formation and lifetime of intermolecular interactions, such as hydrogen bonds.

The influence of the solvent on the conformational preferences of the molecule.

In Silico Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for molecules like this compound are cornerstones of modern computational chemistry. These in silico studies provide deep insights into reaction mechanisms, kinetics, and selectivity by mapping the potential energy surface (PES) of a given chemical transformation. The process begins with obtaining an accurate, optimized ground-state geometry of the reactant molecule. For the closely related compound 5-chloro-2-methoxyaniline (5COMA), such calculations have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G** basis set to determine its global minimum energy structure. niscpr.res.inresearchgate.net This foundational data, including bond lengths, angles, and electronic properties, is the starting point for simulating chemical reactions.

To predict a reaction pathway, computational chemists model the interaction of the substrate, such as an aniline derivative, with a reactant. Methods like DFT are employed to calculate the energy changes as the reactants approach each other and transform into products. A critical objective is to locate the transition state (TS), which corresponds to the highest energy point along the minimum energy reaction path—a first-order saddle point on the PES. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate. acs.org

Various algorithms are implemented in quantum chemistry software packages like Gaussian to locate these elusive transition states. Methods include synchronous transit-guided quasi-Newton (STQN) techniques (e.g., QST2, QST3) or eigenvector-following methods like the Berny optimization (Opt=TS). ucsb.eduyoutube.com A successful transition state calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate, for instance, the formation or breaking of a specific bond. ucsb.edu

While specific reaction pathway analyses for this compound are not extensively documented in the literature, studies on analogous systems illustrate the approach. For example, the SN2 mechanism of the Menshutkin reaction (alkylation of an amine) has been modeled computationally, providing detailed geometries of the reactant complex and the transition state. ucsb.edu Similarly, the mechanism of sulfa-Michael additions has been investigated, comparing the efficacy of using transition state calculations versus intermediate structures to predict reaction rates. acs.org These studies underscore the power of computational methods to elucidate complex reaction mechanisms at a molecular level.

| Reaction Type | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| General Vibrational Analysis | DFT (B3LYP) | 6-311+G** | Optimized geometry, vibrational frequencies, and electronic properties of 5-chloro-2-methoxyaniline. | niscpr.res.inresearchgate.net |

| Menshutkin Reaction (SN2) | HF, MP2, DFT (B3LYP) | 6-31+G(d,p) | Location and verification of transition states and reactant complexes; calculation of activation barriers. | ucsb.edu |

| Sulfa-Michael Addition | DFT (M06-2X) | def2-TZVPP | Comparison of transition state versus intermediate structures for predicting reaction kinetics. | acs.org |

| Oxidative Polymerization | DFT (B3LYP) | 6-31G(d,p) | Investigation of reaction order and calculation of apparent activation energy for aniline polymerization. | researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. For chemical reactivity, QSPR models aim to predict the rate or equilibrium constant of a reaction based on a set of numerical parameters, known as molecular descriptors, derived from the molecule's structure. This approach can be particularly valuable for screening large numbers of compounds or for predicting the reactivity of novel molecules like this compound without the need for extensive laboratory experiments.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known reactivity data is compiled. Second, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. Quantum-chemical descriptors, derived from methods like DFT, are especially powerful for modeling reactivity as they can quantify electronic properties such as orbital energies (HOMO/LUMO), charge distributions, and bond orders. nih.gov

Once the descriptors are calculated, statistical methods such as Partial Least Squares (PLS) or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed reactivity. nih.gov A robust QSPR model should be both predictive for new compounds and interpretable, meaning the selected descriptors should provide insight into the underlying chemical mechanisms.

For classes of compounds related to this compound, QSPR and its counterpart for biological activity (QSAR) have been successfully applied. For instance, a QSPR model was developed to predict the reductive dehalogenation rates of halogenated aliphatic compounds using quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (Elumo) and bond order (BO). nih.gov In another study, a stepwise classification model based on calculated physicochemical parameters was created to predict the metabolic fate (specifically N-acetylation) of substituted anilines. nih.gov This study highlighted how ab initio calculations incorporating solvation effects could improve model accuracy. nih.gov Although a specific QSPR model for the chemical reactivity of this compound is not available, these examples demonstrate the viability of the approach for halogenated and substituted aniline compounds.

| Descriptor Category | Specific Descriptor Example | Potential Relevance to Reactivity |

|---|---|---|

| Quantum-Chemical | Energy of HOMO (Highest Occupied Molecular Orbital) | Relates to the ability of the molecule to donate electrons (nucleophilicity). |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Relates to the ability of the molecule to accept electrons (electrophilicity). | |

| Mulliken Atomic Charges | Indicates sites within the molecule that are prone to electrostatic interactions or nucleophilic/electrophilic attack. | |

| Carbon-Halogen Bond Order | Can correlate with the ease of bond cleavage, for instance, in dehalogenation reactions. nih.gov | |

| Constitutional | Molecular Weight (Mw) | A fundamental property that can influence transport and reaction rates. nih.gov |

| Atom Counts (e.g., N, Cl) | Simple structural features that can be used in initial model building. | |

| Physicochemical | Average Molecular Polarizability (α) | Describes the molecule's ability to form induced dipoles, affecting intermolecular interactions. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, which can influence reactivity in different solvent environments. |

Synthesis and Characterization of Derivatives and Analogues of 5 Chloro N Ethyl 2 Methoxyaniline

Derivatization of the Methoxy (B1213986) Moiety

Ether Cleavage and Functionalization of the Hydroxyl Group

The cleavage of the methyl ether at the C2 position of 5-chloro-N-ethyl-2-methoxyaniline is a critical step in unlocking further derivatization possibilities. This transformation yields the corresponding phenol (B47542), 5-chloro-2-hydroxy-N-ethylaniline, a key intermediate for a variety of functionalization reactions.

A widely employed and effective method for the cleavage of aryl methyl ethers is treatment with boron tribromide (BBr₃). ufp.pt This Lewis acid readily coordinates to the ether oxygen, facilitating the nucleophilic attack by a bromide ion on the methyl group, leading to the formation of the desired phenol and bromomethane. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control its reactivity.

Once the 5-chloro-2-hydroxy-N-ethylaniline is obtained, the newly exposed hydroxyl group, along with the secondary amine, provides two reactive sites for further functionalization. For instance, acylation of the hydroxyl group can be achieved using various acylating agents. A study on the structurally related 5-chloro-2-hydroxy-N-phenylbenzamide demonstrated the successful reaction with chloro-substituted acid ethyl esters in the presence of a base like potassium carbonate to yield the corresponding ether-linked esters. researchgate.net This suggests that 5-chloro-2-hydroxy-N-ethylaniline could be similarly functionalized.

For example, the reaction with ethyl chloroacetate (B1199739) would yield ethyl 2-((4-chloro-2-(ethylamino)phenyl)oxy)acetate. Subsequent hydrolysis of the ester can provide the corresponding carboxylic acid, which can be further converted into amides or other derivatives.

Table 1: Representative Functionalization Reactions of 5-chloro-2-hydroxy-N-ethylaniline

| Reagent | Product | Reaction Type |

| Ethyl chloroacetate | Ethyl 2-((4-chloro-2-(ethylamino)phenyl)oxy)acetate | O-Alkylation |

| Acetic anhydride | 4-chloro-2-(ethylamino)phenyl acetate | O-Acylation |

| Benzoyl chloride | 4-chloro-2-(ethylamino)phenyl benzoate | O-Acylation |

Formation of Related Ethers

The phenolic hydroxyl group of 5-chloro-2-hydroxy-N-ethylaniline serves as a nucleophile for the synthesis of a variety of new ether derivatives. The Williamson ether synthesis is a classic and versatile method for this purpose. organic-chemistry.org This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ion. This potent nucleophile can then react with a range of alkyl halides or other electrophiles to form the desired ether.

The scope of this reaction allows for the introduction of diverse alkyl and aryl groups, thereby modulating the steric and electronic properties of the parent molecule. For instance, reaction with benzyl (B1604629) bromide would yield 5-chloro-N-ethyl-2-(benzyloxy)aniline, while reaction with ethyl iodide would produce 5-chloro-2-ethoxy-N-ethylaniline.

Table 2: Synthesis of Ether Derivatives from 5-chloro-2-hydroxy-N-ethylaniline

| Alkylating Agent | Base | Product |

| Benzyl bromide | K₂CO₃ | 5-chloro-N-ethyl-2-(benzyloxy)aniline |

| Ethyl iodide | NaH | 5-chloro-2-ethoxy-N-ethylaniline |

| Propargyl bromide | K₂CO₃ | 5-chloro-N-ethyl-2-(prop-2-yn-1-yloxy)aniline |

Construction of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of various heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. The aniline (B41778) nitrogen and the activated aromatic ring can participate in a range of cyclization reactions.

One prominent example is the synthesis of quinoline (B57606) derivatives. The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a β-diketone under acidic conditions. While no specific examples utilizing this compound are documented, its structural features suggest its suitability for such transformations. For example, reaction with acetylacetone (B45752) could potentially yield a substituted quinoline.

Furthermore, the Vilsmeier-Haack reaction offers another route to quinolines. The reaction of an acetanilide (B955) with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of 2-chloroquinoline-3-carbaldehydes. rsc.org Acylation of the N-ethyl group of this compound, followed by treatment with the Vilsmeier reagent, could provide a pathway to novel quinoline derivatives.

Benzoxazines are another class of heterocyclic compounds that could potentially be synthesized from the 5-chloro-2-hydroxy-N-ethylaniline intermediate. The reaction of a phenol, an amine, and formaldehyde (B43269) is a common method for the preparation of benzoxazines. In this case, the intramolecular nature of the reaction, with the hydroxyl and ethylamino groups in proximity, could facilitate the formation of a benzoxazine (B1645224) ring upon treatment with a suitable aldehyde.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods to produce chiral analogues of this compound is a challenging yet potentially rewarding area of research. While the parent molecule is achiral, the introduction of a chiral center can be envisioned through several strategies.

One approach could involve the stereoselective N-alkylation of the precursor 5-chloro-2-methoxyaniline (B1222851) with a chiral ethylating agent. However, controlling the stereochemistry at the nitrogen atom can be difficult due to nitrogen inversion.

A more robust strategy would be to introduce a chiral substituent through one of the functionalization reactions described previously. For example, the O-alkylation of 5-chloro-2-hydroxy-N-ethylaniline with a chiral epoxide would introduce a stereocenter on the ether side chain.

Alternatively, if a chiral derivative of this compound were to be used in the construction of heterocyclic systems, the stereochemistry could be transferred to the final product. For instance, the Pictet-Spengler reaction of a chiral tryptamine (B22526) derivative with an aldehyde or ketone derived from the scaffold could lead to the formation of chiral β-carboline analogues.

Applications of 5 Chloro N Ethyl 2 Methoxyaniline and Its Derivatives in Materials Science and Specialized Organic Synthesis

Precursors in Polymer Chemistry

Substituted anilines are a significant class of monomers used in the synthesis of various polymers. The presence of functional groups like chloro, methoxy (B1213986), and N-ethyl on the aniline (B41778) ring can influence the polymerization process and the final properties of the polymer.